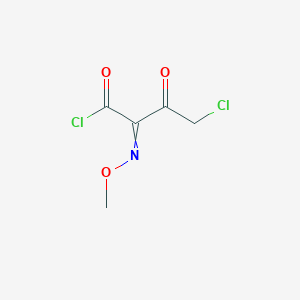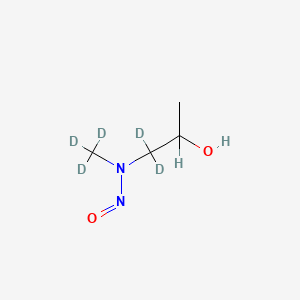
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. This compound is characterized by its unique structure, which includes a chloro group, a methoxyimino group, and an oxobutanoyl chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(methoxyimino)-3-oxobutanoyl chloride typically involves the reaction of 4-chloro-2-(methoxyimino)-3-oxobutyric acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of the Acid: The 4-chloro-2-(methoxyimino)-3-oxobutyric acid is activated using thionyl chloride, which converts the carboxylic acid group into an acyl chloride group.
Reaction Conditions: The reaction is typically conducted at low temperatures, around -20 to -10°C, to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance efficiency and yield. The process involves the use of large-scale reactors and precise control of temperature and reaction time to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 4-chloro-2-(methoxyimino)-3-oxobutyric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Conditions: Low temperatures, inert atmosphere
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Applications De Recherche Scientifique
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride is widely used in scientific research, particularly in the synthesis of cephalosporin antibiotics such as ceftriaxone and cefixime. These antibiotics are crucial in treating a variety of bacterial infections due to their broad-spectrum activity and low toxicity .
Mécanisme D'action
The mechanism of action of 4-chloro-2-(methoxyimino)-3-oxobutanoyl chloride involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The compound itself does not exhibit direct antibacterial activity but is essential in the formation of the active antibiotic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(methoxyimino)-3-oxobutyric acid
- 4-Chloro-2-(methoxycarbonylmethoxyimino)-3-oxobutyric acid
Uniqueness
4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride is unique due to its specific structure, which makes it an ideal intermediate for the synthesis of cephalosporin antibiotics. Its reactivity and stability under controlled conditions make it a valuable compound in pharmaceutical research and production .
Propriétés
IUPAC Name |
4-chloro-2-methoxyimino-3-oxobutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO3/c1-11-8-4(5(7)10)3(9)2-6/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIZNAHHLNIUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C(=O)CCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90766840 |
Source


|
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90766840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117683-58-6 |
Source


|
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90766840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)

![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)

![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)







